Cas no 1543649-63-3 (Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate)
Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 1543649-63-3
- AKOS021548522
- 309757-71-9
- EN300-6512425
- SCHEMBL19664048
- (S)-3-Fluorophenylalaninet-butylester
- FT-0659186
- FT-0659898
- tert-butyl 2-amino-3-(3-fluorophenyl)propanoate
- Benzenepropanoic acid, b-amino-3-fluoro-,1,1-dimethylethyl ester, (bR)-
- Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate
-
- Inchi: 1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3
- InChI Key: FNGZHCKWHLJNHR-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)CC(C(=O)OC(C)(C)C)N
Computed Properties
- Exact Mass: 239.13215698g/mol
- Monoisotopic Mass: 239.13215698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 52.3Ų
Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6512425-0.05g |
tert-butyl 2-amino-3-(3-fluorophenyl)propanoate |
1543649-63-3 | 95.0% | 0.05g |
$419.0 | 2025-03-14 | |
| Enamine | EN300-6512425-0.1g |
tert-butyl 2-amino-3-(3-fluorophenyl)propanoate |
1543649-63-3 | 95.0% | 0.1g |
$439.0 | 2025-03-14 | |
| Enamine | EN300-6512425-0.25g |
tert-butyl 2-amino-3-(3-fluorophenyl)propanoate |
1543649-63-3 | 95.0% | 0.25g |
$459.0 | 2025-03-14 | |
| Enamine | EN300-6512425-0.5g |
tert-butyl 2-amino-3-(3-fluorophenyl)propanoate |
1543649-63-3 | 95.0% | 0.5g |
$479.0 | 2025-03-14 | |
| Enamine | EN300-6512425-1.0g |
tert-butyl 2-amino-3-(3-fluorophenyl)propanoate |
1543649-63-3 | 95.0% | 1.0g |
$499.0 | 2025-03-14 | |
| Enamine | EN300-6512425-2.5g |
tert-butyl 2-amino-3-(3-fluorophenyl)propanoate |
1543649-63-3 | 95.0% | 2.5g |
$978.0 | 2025-03-14 | |
| Enamine | EN300-6512425-5.0g |
tert-butyl 2-amino-3-(3-fluorophenyl)propanoate |
1543649-63-3 | 95.0% | 5.0g |
$1448.0 | 2025-03-14 | |
| Enamine | EN300-6512425-10.0g |
tert-butyl 2-amino-3-(3-fluorophenyl)propanoate |
1543649-63-3 | 95.0% | 10.0g |
$2146.0 | 2025-03-14 |
Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate
Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate (CAS No. 1543649-63-3): A Comprehensive Overview
Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate, identified by the CAS number 1543649-63-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising a tert-butyl group, an amino moiety, and a 3-fluorophenyl substituent, has garnered attention for its potential applications in drug discovery and molecular design.
The structural framework of Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate lends itself to diverse chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the amino group provides opportunities for further functionalization, while the fluorine atom in the 3-fluorophenyl ring introduces electronic and steric effects that can influence the reactivity and selectivity of subsequent reactions.
In recent years, there has been growing interest in the development of novel fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine into pharmaceuticals often leads to increased binding affinity and reduced susceptibility to enzymatic degradation. Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate exemplifies this trend, as its structure allows for the facile introduction of fluorine-containing moieties into larger molecular architectures.
One of the most compelling aspects of Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate is its utility as a building block in the synthesis of biologically active compounds. Researchers have leveraged this compound to develop novel inhibitors targeting various therapeutic pathways. For instance, studies have demonstrated its role in generating derivatives with potential antimicrobial and anti-inflammatory properties. The tert-butyl group, in particular, serves as a protective moiety that can be selectively removed under specific conditions, allowing for further functionalization without unwanted side reactions.
The fluorine atom in the 3-fluorophenyl ring also plays a crucial role in modulating the pharmacological properties of derived compounds. Fluorinated aromatic rings are known to enhance lipophilicity and improve oral bioavailability, making them highly desirable in drug design. By incorporating Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate into synthetic routes, chemists can create molecules with optimized pharmacokinetic profiles and improved therapeutic efficacy.
Recent advancements in computational chemistry have further highlighted the importance of Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate as a key intermediate. Molecular modeling studies have revealed that derivatives of this compound exhibit favorable interactions with biological targets, suggesting their potential as lead compounds for drug development. These studies underscore the compound's versatility and its ability to serve as a scaffold for generating novel therapeutic agents.
The synthesis of Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate itself is an intriguing challenge that has been addressed by several research groups. One common approach involves the condensation of β-keto esters with fluorinated aromatic amines, followed by reduction and subsequent protection of the amino group with a tert-butyl ester. This method highlights the compound's synthetic accessibility and its suitability for large-scale production.
In conclusion, Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate (CAS No. 1543649-63-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an invaluable intermediate for the synthesis of biologically active compounds with enhanced pharmacokinetic properties. As research continues to uncover new applications for fluorinated compounds, Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate is poised to play a pivotal role in the development of next-generation therapeutics.
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